molecular formula C16H18FNO2 B3074629 2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 1021080-16-9

2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B3074629
CAS No.: 1021080-16-9
M. Wt: 275.32 g/mol
InChI Key: HSODXDNPESKGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-fluoro-2-methylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The intermediate compound is formed through a series of chemical reactions, including nucleophilic substitution and condensation reactions.

    Final Product: The final product, this compound, is obtained after purification and isolation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of an ethoxy group and a fluoro-substituted phenyl ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-ethoxy-6-[(4-fluoro-2-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSODXDNPESKGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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